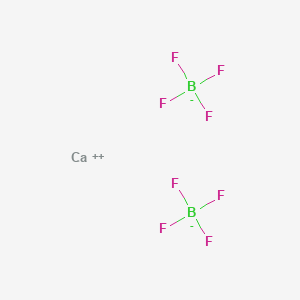

Calcium tetrafluoroborate

Übersicht

Beschreibung

Calcium tetrafluoroborate is a compound used as pharmaceutical and chemical intermediates . It is also known by other names such as calcium ditetrafluoroborate and calcium tetrafluoroborate 1- .

Molecular Structure Analysis

The molecular formula of Calcium tetrafluoroborate is B2CaF8 . Its molecular weight is approximately 213.69 g/mol .Physical And Chemical Properties Analysis

Calcium tetrafluoroborate appears as a powder . It is soluble in water . The compound has a molecular weight of 213.69 (anhydrous basis) .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

Calcium tetrafluoroborate is utilized as an intermediate in the pharmaceutical industry . Its role is crucial in the synthesis of various drugs, where it may be involved in the formation of active pharmaceutical ingredients (APIs). The compound’s stability and reactivity make it suitable for creating complex molecular structures often required in medication.

Chemical Synthesis

In the realm of chemical synthesis, Calcium tetrafluoroborate serves as a reagent for various chemical reactions . Its properties can influence reaction pathways, yields, and the purity of the synthesized compounds. This makes it a valuable component in the development of new materials and chemicals.

Metal-Organic Frameworks (MOFs)

Calcium tetrafluoroborate is used in the solvothermal synthesis of novel Calcium Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are promising materials for a variety of applications due to their high porosity and surface area.

Electrochemistry

The compound finds application in electrochemistry, particularly in the synthesis of materials for electrocatalysis . Its presence can affect the electrochemical properties of materials, which is essential for developing new types of batteries and fuel cells.

Biological Applications

Calcium tetrafluoroborate’s low toxicity makes it suitable for biological applications, especially in marine biology research . It can be used to study calcium bioavailability and the development of calcium supplements derived from marine sources.

Safety and Hazards

Wirkmechanismus

Target of Action

Calcium tetrafluoroborate is a complex compound that involves two key components: calcium and the tetrafluoroborate anion (BF4-) Calcium is known to play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . The tetrafluoroborate anion is often assumed to be inert, with the cation (in this case, calcium) being the reactive agent .

Mode of Action

Calcium ions are known to interact with various proteins, including those involved in signal transduction pathways .

Biochemical Pathways

For instance, calcium can alleviate fluoride-induced bone damage through the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) signaling pathway .

Pharmacokinetics

A study on 18f-tetrafluoroborate (18f-tfb), an iodide analog, showed that it was well-tolerated in healthy human subjects, with high uptakes seen in the thyroid, stomach, salivary glands, and bladder .

Result of Action

Calcium ions are known to have numerous effects, including roles in cell signaling, muscular contractions, and bone health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium tetrafluoroborate. For instance, the tetrafluoroborate anion is sensitive to hydrolysis and can decompose via loss of a fluoride ligand .

Eigenschaften

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929994 | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium tetrafluoroborate | |

CAS RN |

13814-93-2, 15978-68-4 | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Calcium tetrafluoroborate impact the performance of lithium-ion batteries?

A1: Research indicates that Calcium tetrafluoroborate, even at low concentrations (e.g., 0.01 M) [], can significantly enhance the performance of graphite anodes in lithium-ion batteries. [] This improvement stems from the compound's ability to modify the solid-electrolyte interphase (SEI) layer on the graphite surface. The modified SEI exhibits improved lithium-ion transport properties, facilitating faster intercalation and de-intercalation processes. [] This leads to lower overpotentials and significantly increased reversible capacities, especially at high charge/discharge rates. []

Q2: What is the role of Calcium tetrafluoroborate in enhancing magneto-ionic effects?

A2: Calcium tetrafluoroborate plays a crucial role in amplifying the magneto-ionic effects observed in cobalt oxide thin films. [] When added to an anhydrous propylene carbonate electrolyte, it contributes to the formation of an electric double layer (EDL) at the interface between the electrolyte and the cobalt oxide. [] While not the primary ion interacting with the cobalt oxide surface, the presence of Calcium tetrafluoroborate influences the EDL structure, potentially contributing to charge accumulation and thereby enhancing the observed magneto-ionic effects. []

Q3: Is Calcium tetrafluoroborate suitable for room-temperature applications in metal plating?

A3: Yes, research has demonstrated the successful plating and stripping of calcium metal at room temperature using Calcium tetrafluoroborate as an electrolyte component. [] This process, conducted in a mixture of ethylene carbonate and propylene carbonate solvents, highlights the potential of Calcium tetrafluoroborate in facilitating room-temperature electrochemical processes involving calcium. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)